![molecular formula C24H44O B14444706 Spiro[11.12]tetracosan-13-one CAS No. 76713-43-4](/img/structure/B14444706.png)
Spiro[11.12]tetracosan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[11.12]tetracosan-13-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single spiro atom. This compound is part of a broader class of spiro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[11.12]tetracosan-13-one typically involves several steps. One common method is the ring-closing metathesis, which has been used to synthesize various spirocyclic structures . This method often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of spirocyclic compounds can involve large-scale synthesis using optimized reaction conditions. For example, the use of flow synthesis and automation can enhance the efficiency and yield of the desired spirocyclic products .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[11.12]tetracosan-13-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols .
Applications De Recherche Scientifique
Spiro[11.12]tetracosan-13-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, spirocyclic compounds have shown potential as anticancer agents due to their unique structural properties . Additionally, these compounds are used in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Spiro[11.12]tetracosan-13-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, spirocyclic compounds can inhibit certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Spiro[11.12]tetracosan-13-one include other spirocyclic structures like spiro[5.5]undecane and spiropentadiene . These compounds share the characteristic spiro atom but differ in their ring sizes and functional groups.
Uniqueness: What sets this compound apart is its specific ring structure and the presence of a ketone group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
76713-43-4 |
|---|---|
Formule moléculaire |
C24H44O |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
spiro[11.12]tetracosan-24-one |
InChI |
InChI=1S/C24H44O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
Clé InChI |
CJNCOGYBHQJPFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)C2(CCCCC1)CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
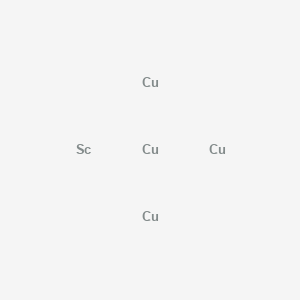
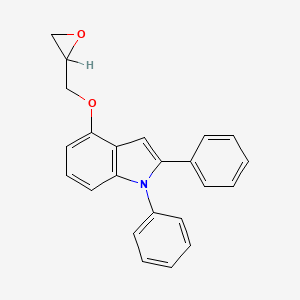
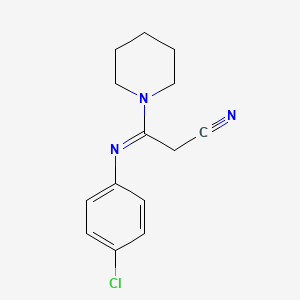
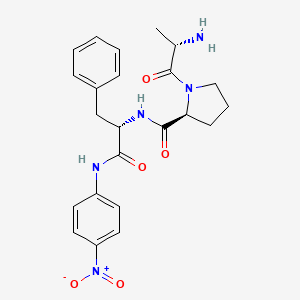
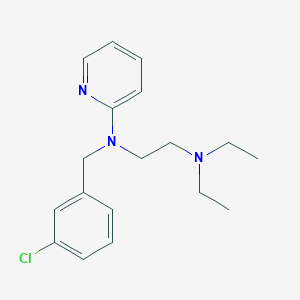
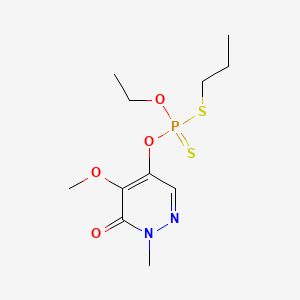
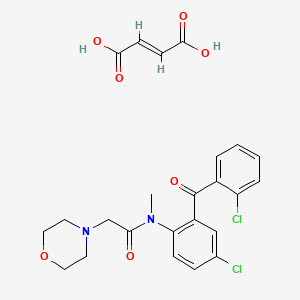


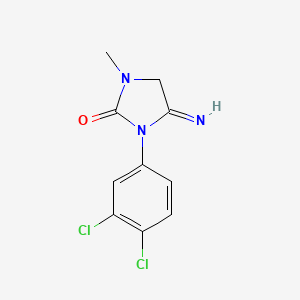
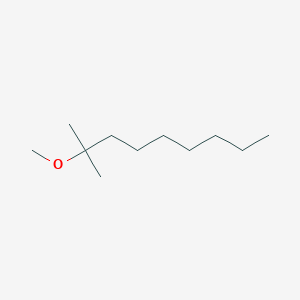
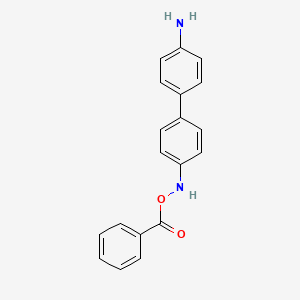
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
